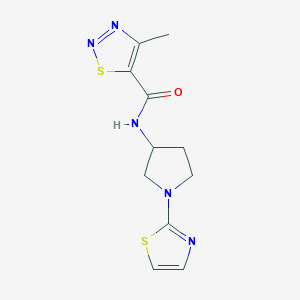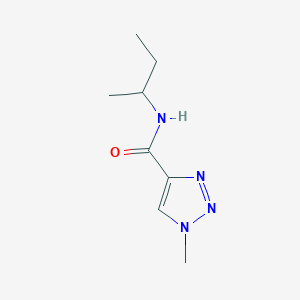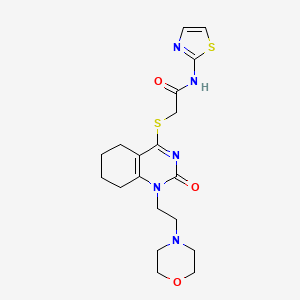
4-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound with potential applications in scientific research. It is a member of the thiadiazole family, which has been studied for its various biological activities.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research has investigated the synthesis and application of derivatives similar to "4-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide" in the realm of antimicrobial and antifungal treatments. For instance, compounds containing the thiadiazole moiety have been synthesized for their potential antimycobacterial activities against Mycobacterium tuberculosis, showcasing the versatility of thiadiazole derivatives in combating bacterial infections. Similarly, the synthesis of thiadiazole-containing compounds has been explored for their anti-inflammatory and antibacterial properties, demonstrating significant activities against various bacterial strains, highlighting the compound's relevance in developing new antimicrobial agents (Gezginci, Martin, & Franzblau, 1998; Maddila, Gorle, Sampath, & Lavanya, 2016).
Synthetic Intermediates and Chemical Properties
The compound and its derivatives serve as key intermediates in the synthesis of complex molecules. Studies on synthesizing novel thiadiazoles and related compounds have revealed their potential in creating compounds with varied biological activities. These research efforts underscore the compound's utility in organic synthesis, providing a foundation for developing new materials with desired properties. The structural modification of these compounds allows for the exploration of their chemical and physical properties, leading to insights into their reactivity and potential applications in various fields (Fadda, Bondock, Khalil, & Tawfik, 2013).
Biological Activity Predictions
Advancements in computational chemistry have enabled the prediction of biological activity for newly synthesized compounds, including those related to "4-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide." These predictive studies are crucial for identifying promising candidates for further biological testing, streamlining the drug discovery process by focusing on compounds with high potential for desired biological effects. The integration of computational methods with synthetic chemistry facilitates the efficient exploration of the chemical space of thiadiazole derivatives and related compounds (Kharchenko, Detistov, & Orlov, 2008).
Propriétés
IUPAC Name |
4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS2/c1-7-9(19-15-14-7)10(17)13-8-2-4-16(6-8)11-12-3-5-18-11/h3,5,8H,2,4,6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGWMIXMEQNOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)
![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931859.png)

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)



![5-Bromo-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2931867.png)
![1-Cycloheptyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2931868.png)
![2-({4-benzyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2931869.png)


![2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2931874.png)
